

An In-depth Technical Guide to Methyl 2-pyridylacetate (CAS: 1658-42-0)

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Compound of Interest

Compound Name: Methyl 2-pyridylacetate

Cat. No.: B158096

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Abstract

Methyl 2-pyridylacetate, with the CAS number 1658-42-0, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, materials science, and synthetic chemistry. Its unique molecular architecture, featuring both a pyridine ring and an ester functional group, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of **Methyl 2-pyridylacetate**, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

Methyl 2-pyridylacetate is a clear, yellow liquid at room temperature.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source
CAS Number	1658-42-0	[2]
Molecular Formula	C ₈ H ₉ NO ₂	[2]
Molecular Weight	151.16 g/mol	[2]
Appearance	Clear yellow liquid	[1]
Boiling Point	103 °C at 0.5 mmHg	[2]
Density	1.119 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.506	[2]
Flash Point	>110 °C (>230 °F)	
Solubility	Soluble in water and miscible with alcohol and ether.	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and quality control of **Methyl 2-pyridylacetate**. While a complete, assigned spectrum for the compound itself is not readily available in public databases, typical spectral features can be inferred from its structure and data from related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of **Methyl 2-pyridylacetate** is expected to show characteristic absorption bands for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, C-O stretching vibrations in the range of 1000-1300 cm⁻¹, and aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The proton NMR spectrum would likely exhibit a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl and pyridine ring would appear as a singlet around 3.8-4.0 ppm. The protons on the pyridine ring would show characteristic multiplets in the aromatic region (7.0-8.5 ppm).

- ^{13}C NMR: The carbon NMR spectrum would show a resonance for the ester carbonyl carbon around 170 ppm. The methyl carbon of the ester would appear around 52 ppm, and the methylene carbon would be in the 40-45 ppm range. The carbons of the pyridine ring would have signals in the aromatic region (120-150 ppm).

Synthesis of Methyl 2-pyridylacetate

Methyl 2-pyridylacetate can be synthesized through various routes. A common laboratory-scale preparation involves the esterification of 2-pyridylacetic acid or its hydrochloride salt with methanol. Another approach starts from 2-picoline (2-methylpyridine) via oxidation to picolinic acid followed by esterification. A more direct route involves the reaction of 2-cyanopyridine.

Experimental Protocol: Esterification of 2-Pyridylacetic Acid Hydrochloride

This protocol describes the synthesis of **Methyl 2-pyridylacetate** from 2-pyridylacetic acid hydrochloride and methanol.

Materials:

- 2-Pyridylacetic acid hydrochloride
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2) or a strong acid catalyst (e.g., concentrated sulfuric acid)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

- To a stirred solution of 2-pyridylacetic acid hydrochloride in anhydrous methanol, cooled in an ice bath, slowly add thionyl chloride dropwise.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitored by TLC).
- Remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude **Methyl 2-pyridylacetate**.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis and Drug Development

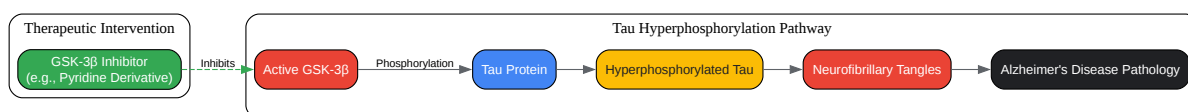
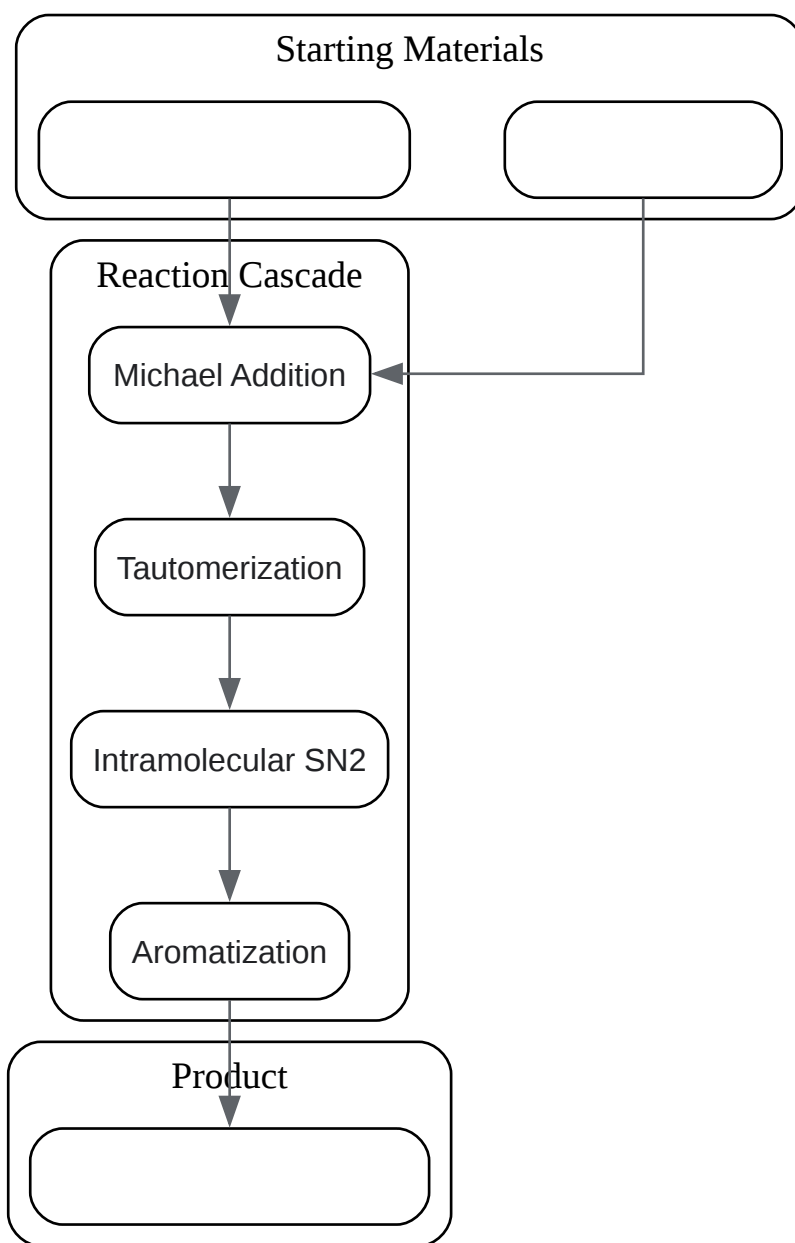
Methyl 2-pyridylacetate serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.^[1] Its utility stems from the reactivity of the methylene group and the ability to modify the pyridine ring and the ester functionality.

Synthesis of Indolizine Derivatives

A significant application of **Methyl 2-pyridylacetate** is in the synthesis of indolizines, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and as inhibitors of various enzymes.^{[3][4]}

Experimental Workflow: Synthesis of Functionalized Indolizines

The following diagram illustrates a typical workflow for the synthesis of indolizine derivatives starting from **Methyl 2-pyridylacetate**.



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